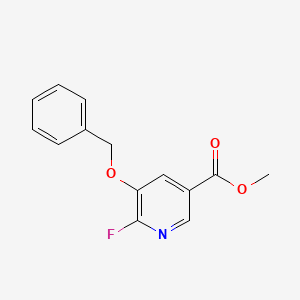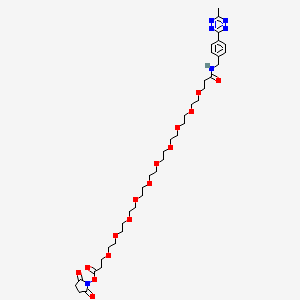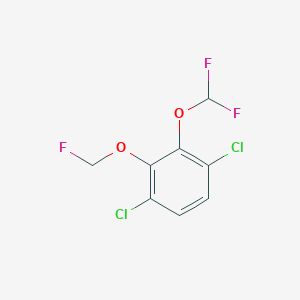
1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves several steps, typically starting with the chlorination and fluorination of a benzene derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. The unique combination of chlorine, fluorine, and methoxy groups in this compound gives it distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H5Cl2F3O2 |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(10)7(15-8(12)13)6(4)14-3-11/h1-2,8H,3H2 |
Clave InChI |
ORGFJIMWUIUZDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)OCF)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
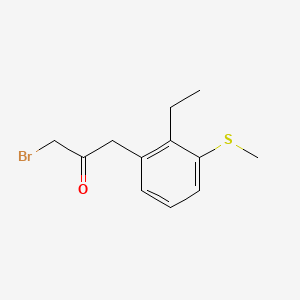
![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)
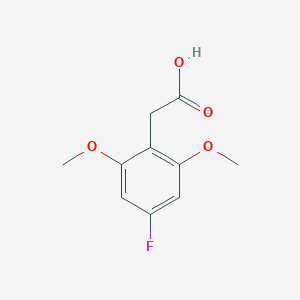
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
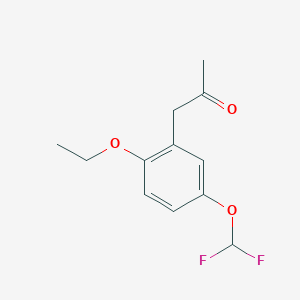

![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
![7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14041710.png)
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)
